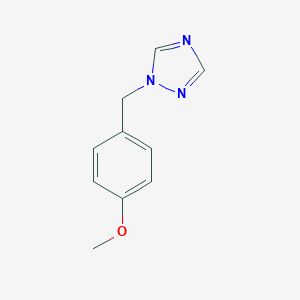
1-(4-Methoxybenzyl)-1,2,4-triazole
Descripción general
Descripción
1-(4-Methoxybenzyl)-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of triazole compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis of N-Unsubstituted v-Triazoles : The 4-methoxybenzyl group is utilized as a versatile N-protecting group for synthesizing N-unsubstituted v-triazoles, which have potential uses as antiallergic agents (Buckle & Rockell, 1982).
Platform for New Compounds Synthesis : 1,2,4-Triazole-3-thiols are explored as a platform for synthesizing new 3-sulfanyl-1,2,4-triazoles and related compounds in high yields, indicating their versatility in chemical synthesis (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Corrosion Inhibition : Certain 1,2,4-triazole Schiff's bases are effective in inhibiting mild steel corrosion in hydrochloric acid, showcasing their utility in industrial applications (Prajila & Joseph, 2017).
Cholinesterase Inhibitors and Antiproliferative Activity : S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols exhibit cholinesterase inhibitory potential and anti-proliferative activity, suggesting their application in medicinal chemistry (Arfan et al., 2018).
Antioxidant and Enzyme Inhibition : Schiff bases containing 1,2,4-triazole and pyrazole rings demonstrate potent antioxidant and enzyme inhibitory activities, indicating their potential in pharmaceutical research (Pillai et al., 2019).
Mild Steel Corrosion Inhibition : Newly synthesized triazoles show high inhibition efficiency in mild steel corrosion, highlighting their importance in materials science (Yan et al., 2017).
Urease Inhibition and Antibacterial Activities : Compounds synthesized from 1,2,4-triazoles exhibit excellent urease inhibition, antioxidant, and significant antibacterial activities, relevant in medicinal and biological studies (Hanif et al., 2012).
Potential in Medical Practice : 4-Amino-5-methyl-4H-1,2,4-triazol-3-thion derivatives display both diuretic and antidiuretic effects, showing their promise in medical applications (Kravchenko, 2018).
Theoretical Calculations in Chemistry : The compound is used in studies involving density functional theory (DFT) to calculate thermodynamic, electronic, and infrared properties, indicating its role in theoretical chemistry (Boy, Kotan, & Yuksek, 2022).
Antimicrobial Screening : Metal endowed triazole compounds exhibit promising antibacterial and antifungal activity, underlining their importance in microbiology and pharmacology (Sumrra et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of 1-(4-Methoxybenzyl)-1,2,4-triazole are β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
This compound interacts with its targets, leading to significant changes in the cellular models of AD . It prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects the biochemical pathways related to the pathophysiology of AD. It influences the pathway involving the Amyloid Protein Precursor (APP) and human tau protein, the two main features of the AD pathophysiology . It also modulates the GSK3β pathway .
Pharmacokinetics
Similar compounds have been synthesized for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies
Result of Action
The action of this compound results in the prevention of Aβ formation and reduction of tau phosphorylation in cellular models of AD . This leads to beneficial effects in preclinical AD-like models by influencing in vivo neurogenesis, oxidative, and inflammatory pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other compounds in the environment
Análisis Bioquímico
Biochemical Properties
It is known that the compound can participate in various biochemical reactions .
Cellular Effects
The effects of 1-(4-Methoxybenzyl)-1,2,4-triazole on cells are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules . It has been suggested that it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can also affect its own localization or accumulation within cells .
Subcellular Localization
It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-8-11-7-12-13/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUVAHBDEGBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445675 | |
| Record name | 1-(4-Methoxybenzyl)-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115201-42-8 | |
| Record name | 1-(4-Methoxybenzyl)-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




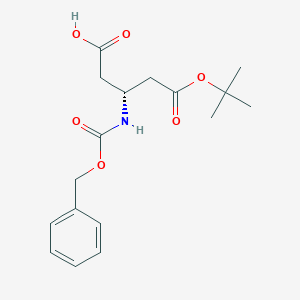
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
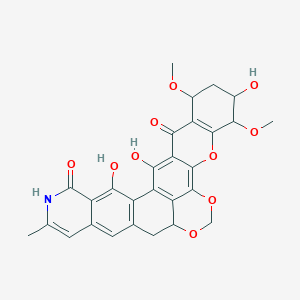
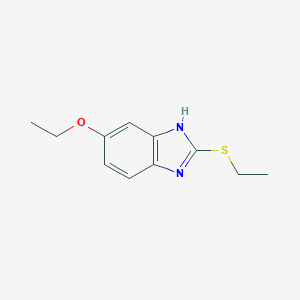

![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)

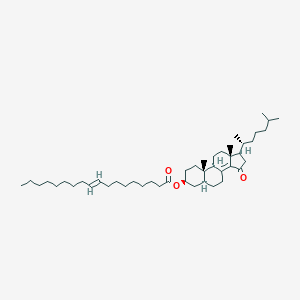
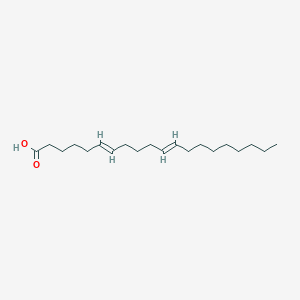
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
